3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Kinase selectivity Structure-activity relationship Wnt signaling

3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide (CAS 1706284-38-9) is a synthetic small molecule belonging to the benzamide class, characterized by a pyrimidine core substituted with a piperidine ring at the 6-position and a 3-methoxybenzamide moiety at the 4-position. With a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol, this compound is classified as a kinase inhibitor scaffold and has been deposited in authoritative chemical databases including PubChem (SID 41547208), ChemSpider (External ID 16118784), and BindingDB.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1706284-38-9
Cat. No. B3012993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide
CAS1706284-38-9
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C17H20N4O2/c1-23-14-7-5-6-13(10-14)17(22)20-15-11-16(19-12-18-15)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,18,19,20,22)
InChIKeyGJHDBIDBPCTLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide (CAS 1706284-38-9): Chemical Identity and Pharmacological Class for Procurement Assessment


3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide (CAS 1706284-38-9) is a synthetic small molecule belonging to the benzamide class, characterized by a pyrimidine core substituted with a piperidine ring at the 6-position and a 3-methoxybenzamide moiety at the 4-position [1]. With a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol, this compound is classified as a kinase inhibitor scaffold and has been deposited in authoritative chemical databases including PubChem (SID 41547208), ChemSpider (External ID 16118784), and BindingDB [1][2]. Its structural architecture—featuring a pyrimidine hinge-binding motif linked to a piperidine solubilizing group and a meta-methoxy benzamide cap—places it within a well-precedented class of ATP-competitive kinase inhibitor chemotypes exploited across numerous therapeutic programs targeting JAK, TYK2, Pim, and other kinase families [2][3].

Why In-Class Benzamide-Pyrimidine Analogs Cannot Substitute for CAS 1706284-38-9 in Research Procurement


Within the N-(piperidin-1-yl)pyrimidin-4-yl benzamide chemotype, seemingly minor structural variations produce large and non-linear shifts in target engagement profiles. The specific substitution pattern of this compound—a 3-methoxy group on the benzamide ring and a piperidine directly attached at the pyrimidine 6-position—can profoundly alter kinase selectivity compared to close analogs bearing different substitution patterns [1]. For instance, the unsubstituted benzamide analog (CID 1540596, lacking the 3-methoxy group) exhibits an IC₅₀ >50,000 nM against Protein Wnt-3a, reflecting negligible target engagement in that assay context [1]. In the GLI1 luciferase reporter assay, the same des-methoxy analog yields an IC₅₀ of 294 nM, indicating that even within this scaffold, individual target affinities can vary by over two orders of magnitude depending on the specific protein context [1]. The introduction of the 3-methoxy substituent in the target compound is anticipated, based on SAR precedent in related benzamide-kinase inhibitor series, to further modulate hydrogen bonding with the kinase hinge region and influence selectivity across the kinome . These structure-activity discontinuities mean that researchers cannot reliably substitute a generic 'piperidinyl-pyrimidinyl-benzamide' and expect equivalent pharmacological outcomes; compound identity at the level of CAS number is essential for experimental reproducibility [2].

Quantitative Differentiation Evidence for 3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide Relative to Structural Analogs


Target Engagement Divergence: Des-Methoxy Analog Exhibits >170-Fold Activity Differential Across Kinase Targets

The closest commercially cataloged structural analog—N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide (CID 1540596, CAS not registered), which differs solely by the absence of the 3-methoxy substituent on the benzamide ring—demonstrates extreme target-dependent activity divergence. Against Protein Wnt-3a, this des-methoxy analog is essentially inactive (IC₅₀ >50,000 nM), while against the GLI1 transcription factor in a Hedgehog pathway luciferase reporter assay, it achieves an IC₅₀ of 294 nM [1]. This >170-fold differential between two targets within the same compound illustrates the profound influence that even a single substituent modification can exert on target engagement. The 3-methoxy group in the target compound is expected, based on class-level SAR, to further tune this selectivity profile by introducing additional hydrogen-bonding capacity at the kinase hinge region .

Kinase selectivity Structure-activity relationship Wnt signaling

Methoxy Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution Produces 17.5-Fold Potency Difference in Choline Transporter Inhibition

Structure-activity relationship studies on closely related benzamide derivatives reveal that the position of the methoxy substituent on the benzamide ring is a critical determinant of biological potency. In a series of CHT (choline transporter) inhibitors, the 3-methoxy-substituted benzamide analog achieved an IC₅₀ of 0.048 μM, whereas the corresponding 4-methoxy positional isomer exhibited an IC₅₀ of 0.84 μM—a 17.5-fold difference . This positional SAR underscores that the 3-methoxy configuration present in CAS 1706284-38-9 is not interchangeable with the 4-methoxy variant when targeting binding pockets sensitive to methoxy orientation. Although this SAR series was characterized in the context of CHT rather than kinase inhibition, the principle of methoxy positional sensitivity extends to kinase hinge-binding interactions where the meta-methoxy group can engage the DFG motif Asp residue via hydrogen bonding, an interaction geometry not accessible to para-substituted analogs [1].

Choline transporter (CHT) Benzamide SAR Neuropharmacology

Kinase Inhibitor Classification and TYK2 Patent Landscape Context: Scaffold Precedent for Selective JH2 Domain Targeting

The pyrimidine-benzamide chemotype exemplified by CAS 1706284-38-9 falls within the structural scope of multiple TYK2 inhibitor patent families. US Patent US20220009910 (filed 2021-07-10) broadly claims TYK2 inhibitors incorporating pyrimidine-benzamide scaffolds, with the pyrimidine 4-position linked to substituted benzamide motifs and the pyrimidine 6-position bearing cyclic amine substituents including piperidine [1]. The TYK2 inhibitor field has undergone a paradigm shift from ATP-competitive JH1 domain inhibitors toward allosteric JH2 pseudokinase domain ligands, which offer superior JAK family subtype selectivity [2]. The 3-methoxybenzamide moiety in CAS 1706284-38-9 is structurally consistent with the cap groups employed in multiple JH2-domain-targeting series, where meta-substituted benzamides occupy a lipophilic pocket adjacent to the pseudokinase allosteric site [2][3]. By contrast, JAK1/2/3-selective clinical candidates (e.g., tofacitinib, baricitinib) employ entirely distinct chemotypes that lack the pyrimidine-benzamide architecture [2].

TYK2 pseudokinase domain JH2 allosteric inhibition JAK family selectivity

Physicochemical Property Profile: Computed Drug-Likeness Parameters Enable Triage Against Lead-Like Criteria

The computed physicochemical properties of CAS 1706284-38-9 (molecular weight 312.37 g/mol, molecular formula C₁₇H₂₀N₄O₂, 4 hydrogen bond acceptors, 2 hydrogen bond donors, topological polar surface area ~67 Ų, 6 rotatable bonds, logP ~2.7 estimated) place it within favorable drug-like chemical space [1]. All computed parameters comply with Lipinski's Rule of Five and Veber's oral bioavailability criteria, with the exception of rotatable bond count at the upper boundary [1]. In comparison, many commercial kinase inhibitor tool compounds in the pyrimidine-benzamide class carry higher molecular weights (>400 g/mol) due to extended solubilizing groups, which can compromise cellular permeability. The relatively compact structure of this compound (MW 312 vs. typical kinase inhibitor MW of 450-500) may confer advantages in ligand efficiency metrics, though this requires experimental validation . The InChI Key GJHDBIDBPCTLCE-UHFFFAOYSA-N provides a unique, unambiguous identifier for this compound that distinguishes it from all regioisomers and analogs, ensuring exact chemical identity verification during procurement and inventory management [1].

Drug-likeness Physicochemical properties Lead optimization triage

Recommended Research and Industrial Application Scenarios for 3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide Based on Quantitative Evidence


Kinase Selectivity Panel Screening: Profiling ATP-Competitive Kinase Engagement Across the Kinome

The compound's pyrimidine hinge-binding scaffold with meta-methoxy benzamide cap makes it suitable for kinome-wide selectivity profiling using commercial kinase assay panels (e.g., KINOMEScan, ADP Hunter Plus). The des-methoxy analog demonstrates target-dependent IC₅₀ values ranging from 294 nM to >50,000 nM, indicating that the scaffold engages only a subset of kinases with meaningful affinity [1]. Systematic profiling of CAS 1706284-38-9 at 1-10 μM would establish its kinome interaction fingerprint and reveal whether the 3-methoxy substituent broadens or narrows kinase coverage relative to the des-methoxy comparator. Such data are essential for evaluating this chemotype's suitability as a chemical probe versus a promiscuous kinase inhibitor [2].

TYK2 JH2 Pseudokinase Domain Inhibitor SAR Exploration

Given the structural correspondence between this compound and the pyrimidine-benzamide scaffolds claimed in TYK2 inhibitor patents (US20220009910), it serves as a viable starting point for structure-activity relationship campaigns targeting the TYK2 JH2 pseudokinase allosteric site [1]. The compound can be docked into published TYK2 JH2 domain crystal structures to guide rational design of analogs with enhanced affinity. Its relatively low molecular weight (312 g/mol) provides substantial room for property-preserving elaboration through vector exploration at the benzamide and piperidine positions [2]. Parallel synthesis of focused libraries varying the benzamide substitution pattern (2-methoxy, 4-methoxy, 3,4-dimethoxy, 3-hydroxy, 3-halo) would enable systematic SAR mapping of this pocket.

Synthetic Building Block for Piperidine-Pyrimidine-Benzamide Library Construction

The compound's unambiguous chemical identity (InChI Key GJHDBIDBPCTLCE-UHFFFAOYSA-N) and structural features make it a validated synthetic intermediate for constructing diverse benzamide-pyrimidine compound libraries [1]. The synthetic route—involving coupling of 3-methoxybenzoic acid derivatives with 6-piperidin-1-ylpyrimidin-4-amine intermediates—is well-established and amenable to parallel synthesis workflows [2]. The compound can serve as a reference standard for analytical method development (HPLC, LC-MS) when scaling up analogs within the same structural series. Its commercial availability from multiple vendors ensures supply continuity for medium-to-large-scale library production.

Hedgehog Pathway and GLI1-Mediated Transcription Inhibition Studies

The des-methoxy analog (CID 1540596) demonstrates measurable GLI1 inhibitory activity (IC₅₀ 294 nM) in a Hedgehog pathway luciferase reporter assay, indicating that the N-(piperidin-1-yl)pyrimidin-4-yl benzamide scaffold can engage components of the Hh signaling axis [1]. CAS 1706284-38-9, bearing the additional 3-methoxy group, represents a logical next-generation probe for evaluating whether methoxy substitution enhances or diminishes Hh pathway inhibition. Comparative testing of the target compound against the des-methoxy analog in Gli-luciferase reporter assays (as described in the benzamide Smo activity literature) would quantify the contribution of the 3-methoxy group to pathway modulation [2].

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